3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide
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Overview
Description
3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties.
Preparation Methods
The synthesis of 3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide typically involves the following steps:
Tetrazole Formation: The formation of the tetrazole ring through cyclization reactions.
Amidation: The final step involves the formation of the amide bond.
Common reagents used in these reactions include nitric acid for nitration, sodium azide for tetrazole formation, and various amines for amidation .
Chemical Reactions Analysis
3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions include amino derivatives and substituted benzamides .
Scientific Research Applications
3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioisosteric properties.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with various enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide can be compared with other tetrazole derivatives such as:
4-Nitro-N-(1H-tetrazol-5-yl)benzamide: Similar structure but different substitution pattern.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Contains a triazole ring in addition to the tetrazole ring.
3,6-Diamino-1,2,4,5-tetrazine derivatives: Different core structure but similar nitrogen-rich properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and tetrazole groups, which confer unique chemical and biological properties .
Properties
CAS No. |
574010-14-3 |
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Molecular Formula |
C9H8N6O3 |
Molecular Weight |
248.20 g/mol |
IUPAC Name |
3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C9H8N6O3/c1-5-4-6(2-3-7(5)15(17)18)8(16)10-9-11-13-14-12-9/h2-4H,1H3,(H2,10,11,12,13,14,16) |
InChI Key |
FEXHGKZPENCECB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=NNN=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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